Lipophilicity (XLogP3-AA) as a Surrogate for Membrane Permeability: Comparison with 5-(4-Fluorophenyl) and 3-Ethoxy Analogs
The computed XLogP3-AA of 5-(4-chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole is 3.7 [1]. This value positions the compound in the optimal range for blood-brain barrier penetration (typically XLogP 2–4) and distinguishes it from the less lipophilic 5-(4-fluorophenyl) analog (estimated XLogP ~3.0) and the more lipophilic 3-ethoxy analog (estimated XLogP ~4.2). The 0.7 log unit difference versus the fluoro analog corresponds to a roughly 5-fold difference in octanol-water partition coefficient, which can translate into measurable differences in cellular permeability and tissue distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 5-(4-Fluorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole: XLogP ~3.0 (estimated); 3-Ethoxy analog: XLogP ~4.2 (estimated) |
| Quantified Difference | ΔXLogP ≈ 0.7 (vs. fluoro analog); ΔXLogP ≈ −0.5 (vs. ethoxy analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). Comparator values estimated from structural analogs using the same method. |
Why This Matters
Lipophilicity directly influences membrane permeability, oral absorption, and CNS exposure; the observed XLogP difference of 0.7 log units vs. the fluoro analog can alter predicted permeability by ~5-fold, making this compound preferentially suited for target engagement assays requiring moderate lipophilicity.
- [1] PubChem Compound Summary for CID 5092866, 5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole. National Center for Biotechnology Information (2026). View Source
